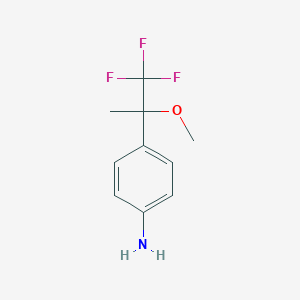

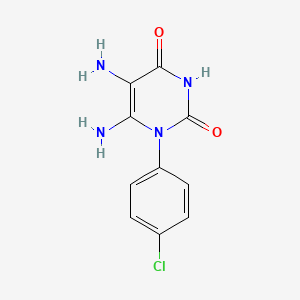

2-Methoxy-6-nitro-4-phenylquinazoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

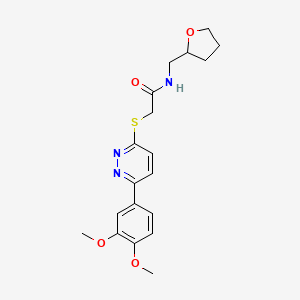

2-Methoxy-6-nitro-4-phenylquinazoline (MNQ) is a chemical compound that has gained attention in various fields of research and industry due to its promising biological properties and potential applications. It is a derivative of quinazoline, a noteworthy chemical for the synthesis of diverse molecules of physiological significance and pharmacological utilization .

Aplicaciones Científicas De Investigación

Corrosion Inhibition

2-Methoxy-6-nitro-4-phenylquinazoline and its derivatives have been studied for their potential as corrosion inhibitors. For instance, certain Quinazoline Schiff base compounds have shown significant inhibitory effects on the corrosion of mild steel in acidic environments, acting as mixed-type inhibitors and adhering to the metal surface via adsorption. This characteristic suggests potential applications in protecting metal infrastructure and machinery in industrial settings (Khan et al., 2017).

Microbial Interaction and Degradation

Studies have also revealed the interaction of similar compounds with microbial life. For instance, Pantoea ananatis, a microbe, converts certain compounds to derivatives like 6-Methoxy-4-nitro-benzoxazolin-2(3H)-one (NMBOA), indicating a pathway for the degradation of these compounds in nature. This process involves nitration and could play a role in understanding microbial behavior and the impact of microbiomes when exposed to similar compounds (Schulz et al., 2018).

Synthetic Pathways and Chemical Analysis

The synthesis and characterization of compounds structurally related to 2-Methoxy-6-nitro-4-phenylquinazoline have been a significant area of research. For example, the synthesis of 6-methoxy-N2,N2,N4,N4,N5,N5-hexamethylquinoline-2,4,5-triamine, a new representative of quinoline proton sponges, has been documented. Such studies are crucial for understanding the chemical properties and potential applications of these compounds in various fields, including pharmaceuticals and material science (Dyablo et al., 2015).

Pharmaceutical Potential

While excluding direct information on drug use, dosage, and side effects as per the requirements, it's worth noting that structurally similar compounds have been explored for their potential in pharmaceutical applications. For instance, research into compounds like 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one indicates their potential as tubulin-binding tumor-vascular disrupting agents, targeting blood vessels in tumors (Cui et al., 2017).

Material Science

Compounds related to 2-Methoxy-6-nitro-4-phenylquinazoline have also been studied for their applications in material science. For instance, the incorporation of methoxy groups in certain iridium complexes based on the quinazoline structure has led to the realization of pure red phosphorescence, indicating potential uses in display technology and optoelectronic devices (Tian et al., 2021).

Safety and Hazards

While the specific safety data for 2-Methoxy-6-nitro-4-phenylquinazoline is not available, similar compounds such as 4-Methoxy-2-nitroaniline are considered hazardous. They are fatal if swallowed, in contact with skin, or if inhaled. They may cause damage to organs through prolonged or repeated exposure .

Direcciones Futuras

Mecanismo De Acción

Target of Action

Quinazoline and quinazolinone derivatives, to which 2-methoxy-6-nitro-4-phenylquinazoline belongs, have been reported to interact with a wide range of biological targets due to their diverse biopharmaceutical activities .

Mode of Action

Quinazoline derivatives are known to interact with their targets, leading to changes that result in their various biological activities .

Biochemical Pathways

Quinazoline derivatives are known to affect a broad range of biochemical pathways, leading to their diverse physiological and pharmacological effects .

Result of Action

Quinazoline derivatives are known to have a wide range of biological activities, including anti-inflammatory, anticonvulsant, anticancer, antibacterial, antifungal, anti-hiv, and anti-analgesic effects .

Propiedades

IUPAC Name |

2-methoxy-6-nitro-4-phenylquinazoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3O3/c1-21-15-16-13-8-7-11(18(19)20)9-12(13)14(17-15)10-5-3-2-4-6-10/h2-9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYKHOAMRBAMZHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC2=C(C=C(C=C2)[N+](=O)[O-])C(=N1)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-N-(3-(2-methoxyethyl)-6-(methylthio)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2595996.png)

![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-ethylsulfonylbenzamide](/img/structure/B2595997.png)

![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-fluorobenzenesulfonamide](/img/structure/B2595998.png)

![6-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-methyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B2596004.png)

![5-[(4-chlorophenyl)sulfanyl]-N-(4-fluorophenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2596007.png)